2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid ethyl ester 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1858250-03-9
VCID: VC2975185
InChI: InChI=1S/C15H13F3O4/c1-3-20-14(19)12-8-13(21-9(12)2)10-4-6-11(7-5-10)22-15(16,17)18/h4-8H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C
Molecular Formula: C15H13F3O4
Molecular Weight: 314.26 g/mol

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid ethyl ester

CAS No.: 1858250-03-9

Cat. No.: VC2975185

Molecular Formula: C15H13F3O4

Molecular Weight: 314.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid ethyl ester - 1858250-03-9

Specification

CAS No. 1858250-03-9
Molecular Formula C15H13F3O4
Molecular Weight 314.26 g/mol
IUPAC Name ethyl 2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboxylate
Standard InChI InChI=1S/C15H13F3O4/c1-3-20-14(19)12-8-13(21-9(12)2)10-4-6-11(7-5-10)22-15(16,17)18/h4-8H,3H2,1-2H3
Standard InChI Key VYYYTJMKUZZWEE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C
Canonical SMILES CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid ethyl ester is an organic compound characterized by its specific arrangement of functional groups. It consists of a furan ring with a methyl group at position 2, a trifluoromethoxy-substituted phenyl group at position 5, and an ethyl ester group attached to position 3 of the furan ring. The compound's chemical composition and identification parameters are detailed in Table 1.

Table 1: Chemical Identity Parameters

ParameterValue
CAS Number1858250-03-9
Molecular FormulaC₁₅H₁₃F₃O₄
Molecular Weight314.26 g/mol
IUPAC Nameethyl 2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboxylate
PubChem CID121237672

The compound possesses several chemical identifiers that facilitate its recognition in chemical databases and literature, as shown in Table 2.

Table 2: Chemical Identifiers

Identifier TypeValue
InChIInChI=1S/C15H13F3O4/c1-3-20-14(19)12-8-13(21-9(12)2)10-4-6-11(7-5-10)22-15(16,17)18/h4-8H,3H2,1-2H3
InChIKeyVYYYTJMKUZZWEE-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C

This compound is also known by several synonyms in the scientific literature, including 3-Furancarboxylic acid, 2-methyl-5-[4-(trifluoromethoxy)phenyl]-, ethyl ester and Ethyl 2-methyl-5-[4-(trifluoromethoxy)phenyl]-3-furancarboxylate .

Physical and Chemical Properties

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid ethyl ester exhibits distinctive physical and chemical properties that influence its behavior in various chemical environments and biological systems. The compound's structure contributes significantly to its chemical reactivity and solubility characteristics.

The presence of the furan ring confers aromatic character to the molecule, potentially allowing for various electrophilic substitution reactions . The trifluoromethoxy group attached to the phenyl ring enhances the compound's lipophilicity, which may influence its membrane permeability in biological systems. Additionally, the ethyl ester group provides a site for potential hydrolysis reactions.

The compound exhibits moderate solubility in organic solvents due to its polar functional groups, making it suitable for various chemical reactions and formulations . The specific physical properties of the compound are summarized in Table 3, based on the available data.

Table 3: Physical and Chemical Properties

PropertyValueSource
Physical StateSolidInferred from similar compounds
SolubilityModerate in organic solvents
LipophilicityEnhanced by trifluoromethoxy group
ReactivityPotential for electrophilic substitution
ParameterValue
Reference Number54-PC301057
Package Size1g
Price490.00 €
Estimated DeliveryApril 29, 2025
PurityNot specified, but typically >95% for research chemicals

The compound is primarily marketed for research use, particularly in medicinal chemistry and pharmaceutical development . Safety Data Sheets (SDS) are available from suppliers, containing information about the compound's hazard classification, handling precautions, and emergency procedures.

Comparison with Related Compounds

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid ethyl ester belongs to a family of compounds featuring substituted furan rings with various functional groups. Table 5 presents a comparison with structurally related compounds.

Table 5: Comparison with Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid ethyl ester1858250-03-9C₁₅H₁₃F₃O₄314.26 g/molReference compound
2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid ethyl ester1011532-19-6C₁₅H₁₃F₃O₃298.26 g/molContains trifluoromethyl instead of trifluoromethoxy group
2-Methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carboxamide1858241-89-0C₁₃H₁₀F₃NO₂269.22 g/molContains carboxamide instead of ethyl ester group
4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid ethyl ester1631030-76-6C₁₅H₁₄F₃NO₂297.27 g/molContains pyrrole ring instead of furan ring

The structural differences between these compounds result in variations in their physical properties, chemical reactivity, and potentially their biological activities. For instance, the replacement of the trifluoromethoxy group with a trifluoromethyl group reduces the molecular weight by approximately 16 g/mol and may alter the compound's lipophilicity and binding characteristics .

Similarly, the substitution of the ethyl ester with a carboxamide group changes the hydrogen bonding potential of the molecule, potentially affecting its solubility and interaction with biological targets . The replacement of the furan ring with a pyrrole ring introduces a nitrogen atom, which may significantly alter the compound's electronic properties and reactivity .

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